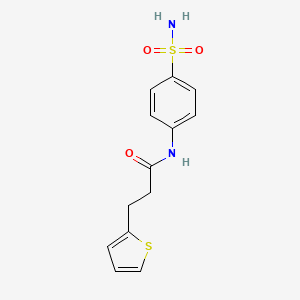
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate typically involves the reaction of 4,6-dimethylquinazoline with 3,4-dichlorophenyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-cancer and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects .
相似化合物的比较
Similar Compounds
Quinazoline derivatives: Compounds such as quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4 (3H)-one have similar structures and biological activities.
Carbamothioate derivatives: Compounds like 1,3,4-oxadiazolecarbamothioate derivatives of Rivastigmine have been studied for their selective inhibition of enzymes.
Uniqueness
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate is unique due to its specific combination of the quinazoline and carbamothioate moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C17H13Cl2N3OS |
|---|---|
分子量 |
378.3 g/mol |
IUPAC 名称 |
S-(4,6-dimethylquinazolin-2-yl) N-(3,4-dichlorophenyl)carbamothioate |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-9-3-6-15-12(7-9)10(2)20-16(22-15)24-17(23)21-11-4-5-13(18)14(19)8-11/h3-8H,1-2H3,(H,21,23) |
InChI 键 |
XBXDWBYTSUTXPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136401.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12136432.png)
![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)
![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12136453.png)

![5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136456.png)
![3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12136489.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophen yl)acetamide](/img/structure/B12136497.png)
